molecular formula C7H5BrClFO B8029437 2-Bromo-3-chloro-4-fluoro-1-methoxybenzene

2-Bromo-3-chloro-4-fluoro-1-methoxybenzene

Cat. No.: B8029437
M. Wt: 239.47 g/mol
InChI Key: YQDRDQHYTCIZIU-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-fluoro-1-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-4-fluoro-1-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-fluoro-1-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol is commonly used as a reagent.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled conditions.

Major Products Formed

    Methoxylated Derivatives: Formed from nucleophilic aromatic substitution.

    Nitro or Sulfonated Derivatives: Formed from electrophilic aromatic substitution.

Scientific Research Applications

2-Bromo-3-chloro-4-fluoro-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-fluoro-1-methoxybenzene involves its interaction with various molecular targets through electrophilic and nucleophilic substitution reactions. The compound’s unique substituents influence its reactivity and interaction with other molecules, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-4-fluoro-1-methoxybenzene is unique due to the presence of all four substituents (bromine, chlorine, fluorine, and methoxy) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-2-chloro-1-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDRDQHYTCIZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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